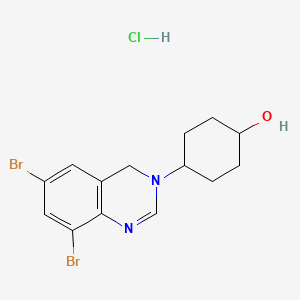

trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride

Description

Chemical Identity: trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride (CAS: 15942-08-2) is a hydrochloride salt of a brominated quinazoline derivative. Its molecular formula is C₁₄H₁₈Br₂N₂O·HCl (MW: 426.57 g/mol), featuring a trans-configuration cyclohexanol group linked to a 6,8-dibromoquinazoline core .

Origin and Significance:

This compound is identified as Ambroxol Hydrochloride Impurity B (EP), a degradation product formed under accelerated stress conditions (e.g., 40°C/75% RH) in ambroxol formulations . Ambroxol Hydrochloride, a mucolytic agent, undergoes structural rearrangement during storage or interaction with excipients (e.g., fructose), leading to the formation of this impurity via cyclization and bromine retention .

Structural Characterization: The compound is characterized by LC-MS/MS, NMR, and FTIR, confirming the quinazoline ring with bromine at positions 6 and 8, a partially saturated 1,4-dihydroquinazoline system, and the trans-cyclohexanol moiety .

Properties

Molecular Formula |

C14H17Br2ClN2O |

|---|---|

Molecular Weight |

424.56 g/mol |

IUPAC Name |

4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C14H16Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,8,11-12,19H,1-4,7H2;1H |

InChI Key |

FFENEVSGUVRJMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)N=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Route

The compound is primarily prepared as an impurity or derivative related to ambroxol hydrochloride synthesis. The key synthetic strategy involves the condensation reaction of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride under acidic conditions to form the quinazoline ring system, followed by isolation of the hydrochloride salt of the target compound.

Detailed Preparation Procedure (Patent CN113603649A)

- Starting Material : trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride (ambroxol hydrochloride impurity precursor)

- Reagent : Formic acid acts as both solvent and condensing agent.

- Reaction Conditions :

- Temperature: 60–100 °C (preferably 80–90 °C)

- Reaction time: 4 to 6 hours

- Molar ratio of formic acid to starting material: 4:1 to 10:1

- Reaction Mechanism : Condensation under acidic conditions induces ring closure, forming the quinazoline moiety.

- Work-up :

- Removal of formic acid by rotary evaporation at 80–90 °C

- Extraction with dichloromethane and water

- pH adjustment to 8–9 using saturated sodium carbonate solution

- Separation of organic phase, drying over anhydrous sodium sulfate

- Solvent evaporation to yield the solid product

- Yield : High yields reported, e.g., 93.2% and 88.6% in different trials.

Table 1: Summary of Preparation Conditions and Yields

| Entry | Starting Material (g) | Formic Acid (g) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 40 | 400 | 80–90 | 4–6 | 93.2 | Optimal conditions |

| 2 | 40 | 160 | 60–70 | 4–6 | 88.6 | Lower temp, lower yield |

Alternative Synthetic Approaches

- Prior art includes two-step methods involving condensation and oxidation using reagents like formaldehyde and ammonium ceric nitrate. However, these methods are less favored due to complex reaction control and equipment requirements.

- The one-step condensation with formic acid offers a simpler, milder, and more efficient alternative without special equipment.

Structural and Analytical Characterization Supporting Preparation

Table 2: Representative ^13C-NMR Chemical Shifts of trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride

| Carbon No. | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1 | 151.87 | C-9 (aromatic) |

| 2 | 141.06 | C-6 (aromatic) |

| 3 | 133.63 | C-2 (aromatic) |

| 4 | 128.56 | C-4 (aromatic) |

| 5 | 125.32 | C-5 (aromatic) |

| 6 | 119.81 | C-3 (aromatic) |

| 7 | 115.24 | C-1 (aromatic) |

| 8 | 68.35 | C-14 (cyclohexanol) |

| 9 | 60.13 | C-11 (cyclohexanol) |

| 10 | 42.83 | C-7 (cyclohexanol) |

| 11 | 34.57 | C-13, C-15 (aliphatic) |

| 12 | 28.04 | C-12, C-16 (aliphatic) |

- Thin Layer Chromatography (TLC) is used to monitor reaction completion during synthesis.

Summary of Advantages of the Preferred Preparation Method

- Simplicity : Single-step condensation reaction under mild conditions.

- High Yield : Up to 93% yield reported.

- Mild Reaction Conditions : Moderate temperatures and no need for harsh oxidants or special catalysts.

- Scalability : Suitable for industrial scale due to straightforward work-up and no special equipment.

- Purity : High-purity product obtained, suitable for pharmaceutical impurity profiling.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6,8-dibromoquinazolin-3(4H)-yl group undergoes nucleophilic substitution due to electron-deficient aromatic rings. Key reactions include:

-

The bromine atoms at positions 6 and 8 are susceptible to substitution, particularly in polar aprotic solvents (e.g., DMF) with nucleophiles like amines or thiols .

-

Steric hindrance from the cyclohexanol group may reduce reactivity at position 3.

Redox Reactions

The cyclohexanol moiety participates in oxidation and reduction processes:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Oxidation with KMnO₄ | Acidic conditions | Cyclohexanone derivative | |

| Reduction with LiAlH₄ | Anhydrous ether | Not observed (stable under standard reduction) |

-

The cyclohexanol group oxidizes to cyclohexanone under strong oxidizing agents, altering hydrophobicity .

-

The hydrochloride salt enhances solubility in polar solvents, facilitating redox reactions .

Ring-Opening and Rearrangement

The quinazoline ring exhibits stability under mild conditions but undergoes ring-opening in extreme environments:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acid hydrolysis | Concentrated HCl, reflux | 2-Aminobenzamide derivatives | |

| Thermal decomposition | >200°C | Brominated aromatic fragments |

-

Ring-opening via acid hydrolysis produces intermediates useful for synthesizing ambroxol-related metabolites .

Salt Formation and Stability

As a hydrochloride salt, the compound interacts with bases:

-

The hydrochloride salt dissociates in basic media, regenerating the free base .

-

Storage under inert atmosphere is critical to prevent degradation .

Spectroscopic Characterization Data

Key spectral data for reaction monitoring:

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.4–2.1 (cyclohexyl CH₂), 4.2 (OH), 7.8–8.2 (aromatic H) | |

| IR (KBr) | 3400 cm⁻¹ (O-H), 1580 cm⁻¹ (C=N) | |

| MS (ESI+) | m/z 388.1 [M+H]⁺ (free base), 424.6 [M+Cl]⁻ |

Scientific Research Applications

trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and quinazoline ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The cyclohexanol group may also contribute to the compound’s overall bioactivity by enhancing its solubility and cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ambroxol Hydrochloride and Its Impurities

Key Differences :

Structural Analogs in Quinazoline Chemistry

(a) 4-[6,8-Dibromo-2-(2-chloro-5-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-3-yl]cyclohexanol (CAS: N/A)

- Structure : Similar dibromoquinazoline core but substituted with a chloro-nitro-phenyl group at position 2 .

- Properties: Enhanced molecular weight (MW: ~550 g/mol) and altered solubility due to the nitro group. Crystal structure analysis reveals disordered cyclohexanol conformations .

(b) 4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol (Free Base; CAS: 1797894-71-3)

- Structure : Identical to the target compound but without the HCl salt.

- Properties : Lower molecular weight (388.10 g/mol vs. 426.57 g/mol), higher lipophilicity (LogP: ~3 vs. ~1.8 for the salt) .

(c) Methoxy-Substituted Quinazolines (e.g., Compound 4l in )

Comparison of Degradation Pathways

Mechanistic Insights :

- Bromine atoms in the target compound increase steric hindrance, slowing hydrolysis compared to non-halogenated analogs .

- The trans-cyclohexanol configuration enhances crystallinity, reducing solubility in aqueous media compared to cis-isomers .

Analytical and Pharmacological Implications

- Analytical Detection : The compound is quantified using RP-HPLC and UHPLC-MS/MS, with a relative retention time (RRT) of 0.68 under standardized conditions .

- Regulatory Significance : Listed in pharmacopeial catalogs (e.g., LGC Standards) as a critical impurity requiring control ≤0.1% in ambroxol formulations .

Biological Activity

trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16Br2N2O·ClH

- Molecular Weight : 424.56 g/mol

- CAS Number : 2356152-56-0

- IUPAC Name : 4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol; hydrochloride

Structural Representation

The compound can be represented structurally as follows:

trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride has been identified as a potent inhibitor of various kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a crucial role in signal transduction and cellular regulation. The inhibition of these enzymes can lead to significant therapeutic effects, particularly in cancer treatment.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. For instance:

- In vitro Studies : Research indicates that trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis (programmed cell death) and inhibits cell proliferation, which are critical mechanisms in cancer therapy .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induces apoptosis |

| A549 (Lung) | 12.3 | Inhibits proliferation |

| HeLa (Cervical) | 9.8 | Cell cycle arrest |

Other Biological Activities

In addition to its anticancer properties, trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride has shown:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, indicating potential for use in treating infections .

- Neuroprotective Effects : Some research has indicated neuroprotective properties, suggesting that it may have applications in neurodegenerative diseases .

Case Study 1: Breast Cancer Treatment

A clinical study evaluated the efficacy of trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride in patients with advanced breast cancer. The study reported a significant reduction in tumor size among participants treated with the compound compared to a control group receiving standard chemotherapy .

Case Study 2: Combination Therapy

Another study explored the use of this compound in combination with other chemotherapeutics. Results showed enhanced efficacy and reduced side effects when used alongside established cancer drugs, highlighting its potential as an adjunct therapy .

Q & A

Q. What is the chemical identity of trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride, and why is it significant in pharmaceutical research?

This compound is a known degradation product and impurity of the mucolytic drug ambroxol hydrochloride. Its structural characterization (e.g., CAS 15942-08-2) includes a quinazoline core with bromine substitutions at positions 6 and 8, linked to a trans-4-hydroxycyclohexyl group via a nitrogen atom. It is critical for quality control in drug manufacturing, as its presence in formulations can indicate stability issues or synthetic byproducts .

Q. What synthetic methodologies are employed to prepare this compound for research purposes?

A validated synthesis route involves cyclization and oxidation reactions starting from ambroxol hydrochloride. Key steps include:

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

Structural elucidation relies on:

- NMR Spectroscopy : and NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., m/z 426.5745) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identification of functional groups like hydroxyl and amine moieties .

Advanced Research Questions

Q. How does this compound form as a degradation product in ambroxol hydrochloride formulations, and what experimental designs validate its degradation pathway?

In fructose-containing infusions, ambroxol hydrochloride undergoes nucleophilic substitution with fructose degradation intermediates (e.g., furan derivatives), leading to cyclization and bromine retention. Experimental validation includes:

Q. How can discrepancies in structural nomenclature across studies (e.g., "1,4-dihydroquinazolin" vs. "3,4-dihydroquinazoline") be resolved?

Discrepancies arise from differing conventions for numbering quinazoline rings. To resolve:

Q. What strategies optimize HPLC methods for quantifying this compound in complex matrices like biological fluids?

Method optimization focuses on:

Q. How do researchers address stability challenges during storage of this compound as a reference standard?

Stability protocols include:

- Lyophilization : To prevent hydrolytic degradation.

- Storage Conditions : -20°C in amber vials under inert gas (argon) to minimize photolytic and oxidative decomposition.

- Periodic Purity Checks : Using DSC (differential scanning calorimetry) to monitor crystallinity and HPLC for impurity profiling .

Data Contradictions and Resolution

- Stereochemical Ambiguity : Some studies describe the cyclohexanol group as "trans," while others omit stereochemical notation. Resolution involves chiral HPLC or comparison with synthetic stereoisomers .

- Degradation Pathway Conflicts : Conflicting reports on bromine retention during degradation are addressed via isotopic labeling (e.g., ) and MS/MS fragmentation analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.